
4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H14N2O . It is used in the preparation of central nervous system (CNS) active agents and also in the color developing process in photographs .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to an aniline ring via a single bond . The aniline ring carries a trifluoromethyl group. The InChI Key for this compound is PHNDZBFLOPIMSM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound appears as crystals or powder, and its color ranges from white to cream or pink to brown . It has a melting point between 128.5-133.5°C . It is soluble in chloroform and ethyl acetate .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of Triazine Derivatives : 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline was utilized in the synthesis of 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl) dimorpholine, which further reacted with amino-phenyl-4-boronic acid pinacol ester to obtain a triazine derivative through a Suzuki reaction (Jiao Chun-l, 2014).
- Inhibitor of Src Kinase Activity : An analogue of this compound, specifically 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile, showed significant inhibition of Src kinase activity and Src-mediated cell proliferation. This underlines its potential in targeting specific kinase activities in cell signaling pathways (Boschelli et al., 2001).
- Antimicrobial Activities : A derivative, 3-Fluoro-4-(morpholin-4-yl)aniline, was used to prepare Schiff base, thiazolidinone, thiazoline, 1,3,4-thiadiazole, and 1,2,4-triazole compounds, which exhibited significant antitubercular activities. This indicates the compound's role in developing antimicrobial agents (Başoğlu et al., 2012).
- DNA-dependent Protein Kinase Inhibitors : It served as a key precursor in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, underlining its potential in therapeutic interventions targeting DNA repair mechanisms (Sonsoles Rodriguez Aristegui et al., 2006).
Medicinal Chemistry
- Design of Antimicrobial Agents : Novel (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives were designed, synthesized, and evaluated for in vitro antimicrobial activity against various microorganisms. Some of these derivatives exhibited significant activity, emphasizing the compound's role in developing new antimicrobial agents (Subhash & Bhaskar, 2020).
Material Chemistry
- Synthesis of Metal Complexes : Morpholine-4-thiocarbonic acid anilide, a related compound, was used to synthesize metal(II) halide complexes with cobalt(II), zinc(II), cadmium(II), and mercury(II). The complexes showed unique thermal decomposition properties, indicating potential applications in material sciences (Venkappayya & Brown, 1974).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-7-8(1-2-10(9)15)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEZKCZKDBIQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326608 | |
| Record name | 4-morpholin-4-yl-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797252 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
78335-26-9 | |
| Record name | 4-morpholin-4-yl-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



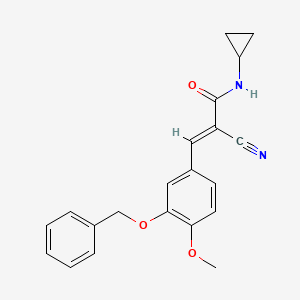
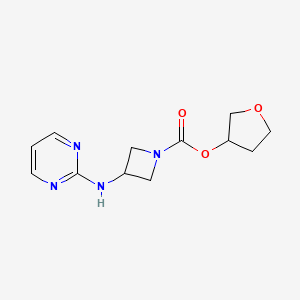
![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2818246.png)
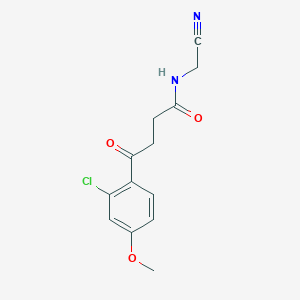
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2818249.png)
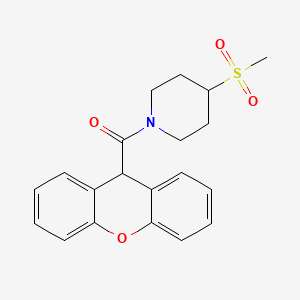
![N-(2-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2818257.png)

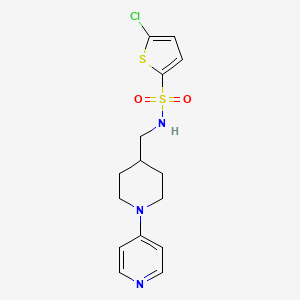

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2818264.png)
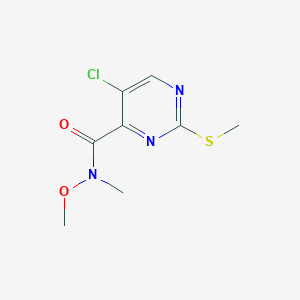
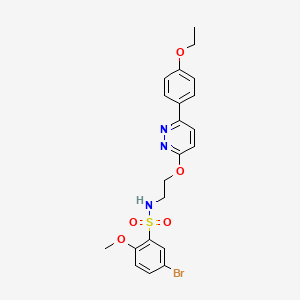
![6-Acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2818267.png)